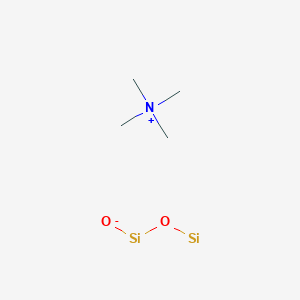

Tetramethylammonium siloxanolate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C4H12NO2Si2 |

|---|---|

Molecular Weight |

162.31 g/mol |

InChI |

InChI=1S/C4H12N.O2Si2/c1-5(2,3)4;1-4-2-3/h1-4H3;/q+1;-1 |

InChI Key |

OJDTZDQFYQKREH-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)C.[O-][Si]O[Si] |

Origin of Product |

United States |

Foundational & Exploratory

Tetramethylammonium Siloxanolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylammonium (B1211777) siloxanolate is a quaternary ammonium (B1175870) salt that serves as a potent catalyst in various chemical reactions, most notably in the ring-opening polymerization of cyclic siloxanes to produce silicone polymers. Its unique properties, including its catalytic activity and solubility, make it a valuable tool in materials science and organic synthesis. This technical guide provides a comprehensive overview of Tetramethylammonium siloxanolate, including its chemical and physical properties, detailed synthesis protocols, and key applications.

Chemical and Physical Properties

This compound is characterized by the presence of a tetramethylammonium cation and a siloxanolate anion. The general structure consists of a central silicon atom bonded to oxygen atoms and organic groups, with the overall charge balanced by the quaternary ammonium cation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 68440-88-0 | [1][2][3] |

| Molecular Formula | C4H17NO2Si2 | [1][2][4] |

| Molecular Weight | 167.35 g/mol | [1][2] |

| Density | 0.98 g/cm³ | [1][2][3] |

| Refractive Index | 1.4380 | [1][2] |

| Flash Point | >65°C | [1][2] |

| Decomposition Temperature | >120-130°C | [5][6] |

| Appearance | Colorless liquid | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The most common approaches involve the reaction of tetramethylammonium hydroxide (B78521) with either cyclic dimethylsiloxanes or silanol (B1196071) compounds.[7][8]

Experimental Protocol: Reaction with Cyclic Dimethylsiloxane

This method involves the direct reaction of tetramethylammonium hydroxide with a cyclic dimethylsiloxane, such as octamethylcyclotetrasiloxane (B44751) (D4), at elevated temperatures.[7] This process forms the siloxanolate in situ, which then acts as a catalyst for polymerization.

Materials:

-

Tetramethylammonium hydroxide (TMAH)

-

Octamethylcyclotetrasiloxane (D4)

-

Inert solvent (e.g., toluene)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

A reaction vessel equipped with a stirrer, condenser, and nitrogen/argon inlet is charged with octamethylcyclotetrasiloxane (D4) and an inert solvent.

-

The mixture is heated to the desired reaction temperature (typically around 80°C) under a continuous flow of inert gas.[7]

-

A solution of tetramethylammonium hydroxide is slowly added to the heated mixture.

-

The reaction is allowed to proceed for a specified period, during which the tetramethylammonium hydroxide reacts with the cyclic siloxane to form the active this compound catalyst.

-

The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to observe the consumption of the cyclic siloxane and the formation of the polymer.

-

Upon completion, the catalyst can be decomposed by heating above 130°C, which releases trimethylamine (B31210) and methanol, leaving a neutral polymer.[6]

Experimental Protocol: Reaction with Silanol Compounds

This alternative synthesis route involves the reaction of tetramethylammonium hydroxide with a silanol-containing compound.[8]

Materials:

-

Tetramethylammonium hydroxide (TMAH)

-

A suitable silanol compound (e.g., diphenylsilanediol)

-

A suitable solvent (e.g., tetrahydrofuran)

Procedure:

-

Dissolve the silanol compound in the chosen solvent in a reaction flask.

-

Add a stoichiometric amount of tetramethylammonium hydroxide to the solution while stirring.

-

The reaction is typically carried out at room temperature or with gentle heating.

-

The formation of this compound can be confirmed by analytical techniques such as FT-IR spectroscopy, looking for the characteristic Si-O-N+ stretching vibrations.

-

The resulting solution containing the this compound can be used directly as a catalyst.

Applications in Research and Development

This compound is a versatile compound with several key applications in both academic research and industrial processes.

Catalyst for Silicone Polymerization

The primary application of this compound is as a catalyst for the ring-opening polymerization of cyclic siloxanes, such as D4.[5][7] It is highly effective in producing high molecular weight linear or branched polysiloxanes, which are the basis for silicone elastomers, resins, adhesives, and coatings.[7][] The bulky tetramethylammonium cation helps to minimize side reactions and allows for good control over the polymerization process.[8]

Mild Base Catalyst in Organic Synthesis

This compound also functions as a mild base catalyst in various organic reactions.[7][8] These include:

-

Condensation Reactions: Promoting the formation of larger molecules through the elimination of smaller molecules like water.[8]

-

Aldol Condensation: Facilitating the formation of carbon-carbon bonds.[7][8]

-

Michael Addition Reactions: Catalyzing the addition of nucleophiles to α,β-unsaturated carbonyl compounds.[7][8]

Precursor for Silica (B1680970) Materials

Through hydrolysis and condensation reactions, this compound can serve as a precursor for the synthesis of various silica-based materials.[7][8] It can be used to generate silicic acid, which is a building block for creating mesoporous silicas, gels, and xerogels with tailored properties for applications in catalysis, adsorption, and drug delivery.[7][8][]

Visualizing Key Processes

To better understand the synthesis and application of this compound, the following diagrams illustrate the key chemical pathways and experimental workflows.

Caption: Synthesis pathways for this compound.

Caption: Experimental workflow for siloxane polymerization.

Safety and Handling

This compound is a corrosive and toxic substance. It can cause severe skin burns and eye damage.[10][11] It is harmful if swallowed and fatal in contact with skin.[10] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound.[10][11] Work should be conducted in a well-ventilated fume hood.[10] The material is stable under an inert atmosphere but decomposes in the presence of moist air or water.[10][11]

Conclusion

This compound is a highly effective catalyst with significant applications in polymer chemistry and organic synthesis. Its ability to facilitate the controlled polymerization of cyclic siloxanes makes it indispensable for the production of a wide range of silicone-based materials. Furthermore, its role as a mild base and a precursor to silica materials highlights its versatility. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in research and development.

References

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Page loading... [guidechem.com]

- 5. Gelest SIT7520.0 - Gelest Inc. - 68440-88-0 - Organosilane [knowde.com]

- 6. gelest.com [gelest.com]

- 7. Buy this compound, 95% | 68440-88-0 [smolecule.com]

- 8. Buy this compound [smolecule.com]

- 10. gelest.com [gelest.com]

- 11. s3.amazonaws.com [s3.amazonaws.com]

An In-depth Technical Guide to Tetramethylammonium Siloxanolate (CAS: 68440-88-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium (B1211777) siloxanolate (TMAS), identified by CAS number 68440-88-0, is a quaternary ammonium (B1175870) salt of a siloxanolate. It is primarily recognized for its catalytic activity in the polymerization of siloxanes, playing a crucial role in the synthesis of a variety of silicone-based materials.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications in materials science, and a critical assessment of its toxicological profile. While its utility in industrial chemistry is well-established, this document will also address the conspicuous absence of its application in biological signaling pathways and drug development, a key consideration for the intended audience.

Physicochemical Properties

Tetramethylammonium siloxanolate is a combustible liquid with a unique set of properties that make it an effective catalyst in specific chemical reactions.[2] A summary of its key physical and chemical data is presented below.

| Property | Value | Reference |

| CAS Number | 68440-88-0 | [1] |

| Molecular Formula | C4H17NO2Si2 | [3][] |

| Molecular Weight | 167.35 g/mol | [3][] |

| Appearance | Liquid | [2] |

| Density | 0.98 g/cm³ | [3][] |

| Flash Point | >65°C | [3] |

| Boiling Point | >130 °C (decomposes) | [5] |

| Refractive Index | 1.4380 | [3] |

| Purity | Typically 95% or 99% | [1][6] |

Synthesis of this compound

The synthesis of this compound typically involves the reaction of tetramethylammonium hydroxide (B78521) with a silicon source, most commonly a cyclic siloxane like octamethylcyclotetrasiloxane (B44751) (D4).

Experimental Protocol: Synthesis from Tetramethylammonium Hydroxide and Cyclic Siloxane

Objective: To synthesize this compound for use as a polymerization catalyst.

Materials:

-

Tetramethylammonium hydroxide (TMAH) solution

-

Octamethylcyclotetrasiloxane (D4)

-

Anhydrous toluene (B28343) (or other suitable solvent)

-

Nitrogen or Argon gas supply

-

Reaction vessel equipped with a stirrer, condenser, and thermometer

Procedure:

-

In a reaction vessel purged with an inert gas (nitrogen or argon), dissolve tetramethylammonium hydroxide in anhydrous toluene.

-

Add octamethylcyclotetrasiloxane (D4) to the solution with continuous stirring.

-

Heat the reaction mixture to approximately 80°C.[1]

-

Maintain the temperature and continue stirring for a specified period to allow for the formation of the siloxanolate. The exact reaction time may vary and should be monitored.

-

The resulting solution contains this compound and can often be used directly as a catalyst in subsequent polymerization reactions.

Logical Flow of Synthesis:

Caption: Synthesis of this compound.

Applications in Materials Science

The primary applications of this compound are in the field of materials science, leveraging its catalytic properties.

Catalyst for Ring-Opening Polymerization of Cyclosiloxanes

TMAS is a highly effective catalyst for the ring-opening polymerization (ROP) of cyclic siloxanes, such as D4, to produce high molecular weight polysiloxanes.[7] This is a fundamental process in the silicone industry.

Experimental Protocol: Ring-Opening Polymerization of D4

Objective: To synthesize polydimethylsiloxane (B3030410) (PDMS) via ROP of D4 using TMAS as a catalyst.

Materials:

-

Octamethylcyclotetrasiloxane (D4)

-

This compound (TMAS) solution (as prepared above or commercially sourced)

-

Reaction vessel with mechanical stirrer, inert gas inlet, and temperature control

Procedure:

-

Charge the reaction vessel with purified octamethylcyclotetrasiloxane (D4).

-

Under an inert atmosphere, introduce a catalytic amount of the this compound solution into the reactor.

-

Heat the mixture to the desired polymerization temperature, typically above 80°C.[1]

-

Monitor the viscosity of the reaction mixture. The polymerization is marked by a significant increase in viscosity.

-

Continue the reaction until the desired molecular weight is achieved.

-

To terminate the polymerization and remove the catalyst, the temperature can be raised to above 130°C, which causes the decomposition of TMAS.[2]

Workflow for Ring-Opening Polymerization:

Caption: ROP of D4 using TMAS catalyst.

Sol-Gel Processing

TMAS can be used as a precursor in sol-gel processes to synthesize silica-based materials.[1] The sol-gel process involves the transition of a solution (sol) into a solid (gel) phase.

Experimental Protocol: Sol-Gel Synthesis of Silica (B1680970) Gel

Objective: To prepare a silica gel using TMAS as a precursor.

Materials:

-

This compound solution

-

An acid or ester to induce gelation

-

Solvent (e.g., water, alcohol)

-

Drying apparatus (e.g., oven, supercritical dryer)

Procedure:

-

Prepare a solution of this compound in a suitable solvent.

-

Induce hydrolysis and condensation by adding an acid or an ester, which slowly lowers the pH.

-

Allow the solution to stand undisturbed for gelation to occur. The time required will depend on the concentration, temperature, and pH.

-

Age the resulting gel to strengthen the silica network.

-

Dry the gel to remove the solvent. Conventional drying will produce a xerogel, while supercritical drying will yield an aerogel.

-

The dried gel can be further processed, for example, by calcination, to obtain the final silica material.

Sol-Gel Process Pathway:

Caption: Sol-Gel synthesis pathway using TMAS.

Structure-Directing Agent in Zeolite Synthesis

The tetramethylammonium cation in TMAS can act as a structure-directing agent (SDA) in the synthesis of certain zeolites.[1] SDAs are organic molecules that guide the formation of the porous crystalline structure of zeolites.

Experimental Protocol: Zeolite Synthesis

Objective: To synthesize a zeolite using TMAS as a structure-directing agent.

Materials:

-

Silica source (e.g., fumed silica, tetraethyl orthosilicate)

-

Alumina (B75360) source (e.g., sodium aluminate)

-

This compound (as the SDA)

-

Mineralizer (e.g., hydroxide ions)

-

Hydrothermal synthesis reactor (autoclave)

Procedure:

-

Prepare a synthesis gel by combining the silica source, alumina source, TMAS, and mineralizer in deionized water.

-

Stir the mixture until a homogeneous gel is formed.

-

Transfer the gel to a Teflon-lined autoclave.

-

Heat the autoclave to the crystallization temperature (typically 100-200°C) and maintain for a period ranging from hours to days.[8]

-

After crystallization, cool the autoclave, and recover the solid product by filtration.

-

Wash the product thoroughly with deionized water and dry it.

-

To remove the occluded SDA, the zeolite is typically calcined at high temperatures (e.g., 500-600°C).

Logical Relationship in Zeolite Synthesis:

Caption: Role of TMAS as an SDA in zeolite synthesis.

Toxicological Profile and Safety

For researchers and professionals in drug development, a thorough understanding of a compound's toxicity is paramount. This compound is a hazardous substance and must be handled with extreme care.

| Hazard Class | Description | GHS Classification | Reference |

| Acute Toxicity (Oral) | Harmful if swallowed. | Category 4 | [2] |

| Acute Toxicity (Dermal) | Fatal in contact with skin. | Category 2 | [2] |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | Category 1B | [2] |

| Serious Eye Damage | Causes serious eye damage. | Category 1 | [2] |

| Specific Target Organ Toxicity (Single Exposure) | Causes damage to organs. | Category 1 | [2] |

| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs through prolonged or repeated exposure. | Category 1 | [2] |

| Aquatic Hazard | Harmful to aquatic life with long lasting effects. | Chronic 3 | [2] |

Safety Precautions:

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, and a face shield.[2]

-

Avoid all contact with skin, eyes, and clothing.

-

Do not breathe vapors.[2]

-

Keep away from heat, sparks, and open flames.[2]

-

Store in a tightly closed container under an inert atmosphere (nitrogen or argon).[2]

-

In case of exposure, seek immediate medical attention.

Relevance to Drug Development and Signaling Pathways

A comprehensive search of scientific literature and chemical databases reveals no direct applications or studies of this compound in the fields of drug development, pharmacology, or the investigation of biological signaling pathways.

The high toxicity of this compound, particularly its potential to cause organ damage and its fatal dermal toxicity, likely precludes its use in any therapeutic context.[2] While quaternary ammonium compounds, as a class, are known for their antimicrobial properties, there is no specific research indicating that this compound has been investigated for such purposes in a pharmaceutical or biomedical setting. Its primary role remains firmly within the domain of materials science and industrial catalysis.

Conclusion

This compound (CAS 68440-88-0) is a valuable and effective catalyst in the synthesis of silicones and other silica-based materials. Its utility in ring-opening polymerization, sol-gel processes, and as a structure-directing agent for zeolites is well-documented. However, for professionals in the life sciences, it is crucial to recognize that this compound is highly hazardous. There is currently no evidence to support its use in drug development or for the modulation of biological signaling pathways. Its toxicological profile necessitates stringent safety measures during handling and use. Future research, if any, in the biological sphere would first need to address and mitigate its significant toxicity.

References

- 1. Buy this compound, 95% | 68440-88-0 [smolecule.com]

- 2. gelest.com [gelest.com]

- 3. lookchem.com [lookchem.com]

- 5. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 6. 68440-88-0|this compound|Henan Kanbei Chemical Co., Ltd [hnkanbeichemical.com]

- 7. The ring-opening polymerization of cyclosiloxanes in the presence of bis ([alpha], [omega]-aminopropyl)-1,3-tetramethyldisiloxane [vtechworks.lib.vt.edu]

- 8. frontiersin.org [frontiersin.org]

An In-Depth Technical Guide to Tetramethylammonium Siloxanolate for Researchers and Drug Development Professionals

Introduction and Overview

Tetramethylammonium (B1211777) siloxanolate (CAS No. 68440-88-0) is a quaternary ammonium (B1175870) salt that serves as a highly effective and versatile catalyst in various chemical reactions, most notably in the polymerization of siloxanes to produce silicone-based materials. Its unique properties, including high catalytic activity and thermal decomposition into volatile, non-contaminating byproducts, make it a catalyst of choice in industrial and research settings. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on detailed experimental protocols for its preparation and use.

Molecular Formula and Weight: Addressing the Ambiguity

A survey of chemical literature and supplier data reveals a notable discrepancy in the reported molecular formula and weight for tetramethylammonium siloxanolate. This ambiguity arises because the CAS number 68440-88-0 is often assigned to the reaction product of tetramethylammonium hydroxide (B78521) with polydimethylsiloxanes. This reaction can result in a mixture of different siloxanolate species rather than a single, discrete compound. The most commonly cited molecular formulas and their corresponding weights are presented below.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for the different reported forms of this compound.

| Property | Value | Source |

| Molecular Formula | C4H12NO2Si2 | PubChem[1] |

| C4H15NO4Si | Smolecule[2] | |

| C4H17NO2Si2 | LookChem, Alfa Chemistry, Guidechem[3][4][5] | |

| Molecular Weight | 162.31 g/mol | PubChem[1] |

| 169.25 g/mol | Smolecule[2] | |

| 167.35 g/mol | LookChem, Alfa Chemistry, Guidechem[3][4][5] | |

| Appearance | Colorless liquid | [5] |

| Density | 0.98 g/cm³ | [3] |

| Refractive Index | 1.4380 | [3] |

| Flash Point | >65 °C | [3] |

| Boiling Point | >130 °C (decomposes) | [6][7] |

Experimental Protocols

Synthesis of this compound Catalyst

This protocol describes a general method for the synthesis of a this compound catalyst by reacting tetramethylammonium hydroxide with a cyclic siloxane, such as octamethylcyclotetrasiloxane (B44751) (D4).

Materials:

-

Tetramethylammonium hydroxide (TMAH), 25% solution in methanol

-

Octamethylcyclotetrasiloxane (D4)

-

Toluene (B28343), anhydrous

-

Nitrogen gas, high purity

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Heating mantle

-

Vacuum line

Procedure:

-

Reactor Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

Charging the Reactor: The flask is charged with octamethylcyclotetrasiloxane (D4) (100 g) and anhydrous toluene (50 mL). The mixture is stirred and heated to 80°C under a gentle flow of nitrogen.

-

Addition of TMAH: The tetramethylammonium hydroxide solution (5 g of 25% solution in methanol) is added dropwise to the heated D4 solution over a period of 30 minutes.

-

Reaction: The reaction mixture is maintained at 80°C with continuous stirring for 4 hours. The progress of the reaction can be monitored by the increase in viscosity of the solution.

-

Removal of Volatiles: After the reaction is complete, the temperature is raised to 120°C, and a vacuum is slowly applied to remove the methanol, water, and excess toluene.

-

Final Product: The resulting viscous liquid is the this compound catalyst. It should be stored under a nitrogen atmosphere in a sealed container to prevent moisture contamination.

Catalytic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane (D4)

This protocol details the use of the synthesized this compound as a catalyst for the ring-opening polymerization of D4 to produce high molecular weight polydimethylsiloxane (B3030410).

Materials:

-

This compound catalyst (prepared as above)

-

Octamethylcyclotetrasiloxane (D4), polymerization grade

-

Hexamethyldisiloxane (B120664) (MM), as a chain-stopper to control molecular weight

-

Nitrogen gas, high purity

-

Reaction vessel with mechanical stirrer, thermometer, and nitrogen inlet

-

Heating mantle

Procedure:

-

Reactor Setup: A 500 mL reaction vessel is equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet. The setup is thoroughly dried and purged with nitrogen.

-

Charging Reactants: The reaction vessel is charged with octamethylcyclotetrasiloxane (D4) (200 g) and hexamethyldisiloxane (MM) (the amount will depend on the desired molecular weight of the final polymer). The mixture is heated to 90°C with stirring under a nitrogen blanket.

-

Catalyst Addition: The this compound catalyst (0.1 g) is added to the heated reaction mixture.

-

Polymerization: The polymerization is allowed to proceed at 90°C. The viscosity of the mixture will increase significantly as the polymerization progresses. The reaction is typically continued for 2-4 hours to reach equilibrium.

-

Catalyst Deactivation: To terminate the polymerization, the temperature is raised to 150°C for 1 hour. At this temperature, the this compound catalyst decomposes into volatile, non-acidic products (trimethylamine, methanol, etc.), which can be removed under vacuum.[6] This eliminates the need for a separate catalyst neutralization and removal step.

-

Final Polymer: The resulting clear, viscous polydimethylsiloxane is cooled to room temperature.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general chemical structure of this compound, highlighting the ionic interaction between the tetramethylammonium cation and a representative siloxanolate anion.

Caption: General structure of this compound.

Applications in Research and Industry

This compound is a versatile compound with a range of applications:

-

Catalyst for Silicone Polymerization: Its primary use is as a catalyst for the ring-opening polymerization of cyclic siloxanes to produce high molecular weight silicone polymers, elastomers, and resins.[2]

-

Precursor for Silica (B1680970) Materials: It can be hydrolyzed to form silicic acid, which is a precursor for the synthesis of various silica materials, including mesoporous silica, gels, and xerogels.[2]

-

Structure-Directing Agent: In materials science, it is used as a structure-directing agent in the synthesis of zeolitic imidazolate frameworks (ZIFs), influencing the porosity and structure of the final material.

-

Organic Synthesis: It acts as a mild base catalyst in organic reactions such as condensation, aldol (B89426) condensation, and Michael addition reactions.[8]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed and can cause severe skin burns and eye damage. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including gloves, safety goggles, and a lab coat. Store in a cool, dry place away from moisture and incompatible materials.

References

- 1. Polymerization of Cyclic Siloxanes, Silanes, and Related Monomers [ouci.dntb.gov.ua]

- 2. Buy this compound, 95% | 68440-88-0 [smolecule.com]

- 3. US3661962A - Molecular weight control and polysiloxanes - Google Patents [patents.google.com]

- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 5. Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. doria.fi [doria.fi]

- 8. Buy this compound [smolecule.com]

In-Depth Technical Guide to the Synthesis of Tetramethylammonium Siloxanolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tetramethylammonium (B1211777) siloxanolate, a versatile reagent and catalyst with significant applications in organic and materials chemistry. This document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic pathways to facilitate a deeper understanding of the chemical processes involved.

Introduction

Tetramethylammonium siloxanolate is a quaternary ammonium (B1175870) salt of a siloxanolate. These compounds are pivotal in various chemical transformations, most notably as catalysts in the ring-opening polymerization of cyclic siloxanes to produce silicone polymers. Their utility also extends to acting as mild base catalysts in organic synthesis and as precursors for silica-based materials. This guide focuses on the practical aspects of synthesizing these valuable compounds, providing detailed methodologies for researchers in academic and industrial settings.

Synthesis Methodologies

Two primary methodologies for the synthesis of tetramethylammonium siloxanolates have been prominently reported in the literature. The first involves the direct reaction of tetramethylammonium hydroxide (B78521) (TMAH) with a cyclic siloxane, such as octamethylcyclotetrasiloxane (B44751) (D4). The second, for which a more detailed protocol is available, involves the reaction of TMAH with a functionalized disiloxane, such as 1,3-bis(3-aminopropyl)tetramethyldisiloxane (B1265523) (APTMDS).

Synthesis via Reaction of Tetramethylammonium Hydroxide with Cyclic Siloxanes

This method is a direct approach to forming this compound. The reaction typically proceeds by heating a mixture of tetramethylammonium hydroxide and a cyclic dimethylsiloxane.[1] The hydroxide ion attacks the silicon-oxygen bond of the cyclic siloxane, leading to ring-opening and the formation of the siloxanolate.

General Reaction Conditions: The reaction is generally carried out at elevated temperatures, typically around 80°C.[1] The use of a solvent, such as N,N-dimethylformamide (DMF), can be beneficial in maintaining a homogeneous reaction mixture and may improve the product yield.[1]

Synthesis of Tetramethylammonium-3-aminopropyl-dimethylsilanolate

A specific and well-documented procedure exists for the synthesis of tetramethylammonium-3-aminopropyl-dimethylsilanolate. This method involves the reaction of tetramethylammonium hydroxide pentahydrate with 1,3-bis(3-aminopropyl)tetramethyldisiloxane.

Experimental Protocols

Detailed Protocol for the Synthesis of Tetramethylammonium-3-aminopropyl-dimethylsilanolate[2][3]

This protocol provides a step-by-step guide for the synthesis, including purification and isolation of the final product.

Materials and Equipment:

-

1,3-Bis(3-aminopropyl)tetramethyldisiloxane (APTMDS)

-

Tetramethylammonium hydroxide pentahydrate (TMAH)

-

Tetrahydrofuran (THF)

-

100 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stir bar and stirrer hotplate

-

Nitrogen inlet and outlet

-

Aspirator vacuum

-

Schlenk line

-

Filtration apparatus

Procedure:

-

In a 100 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet and outlet, dissolve 8.13 g (33.0 mmol) of APTMDS and 11.88 g (66.0 mmol) of TMAH in 20 mL of THF.

-

Heat the reaction mixture to 80°C and stir under reflux for 2 hours under a continuous flow of nitrogen.

-

After 2 hours, remove the condenser and distill off the THF from the crude product using an aspirator vacuum.

-

Dry the resulting slightly yellow product under a vacuum of 0.1 mbar for 5 hours at 70°C using a Schlenk line.

-

After cooling to room temperature, resuspend the crude product in 50 mL of THF.

-

Filter the product and wash it three times with 20 mL of THF under aspirator vacuum until it becomes a white crystalline solid.

-

Dry the final product for 3 hours under a vacuum of 0.1 mbar at room temperature.

-

Store the purified catalyst at 10°C under a nitrogen atmosphere.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of tetramethylammonium-3-aminopropyl-dimethylsilanolate.

| Parameter | Value | Reference |

| Reactants | ||

| APTMDS Mass | 8.13 g | [2] |

| APTMDS Moles | 33.0 mmol | [2] |

| TMAH Mass | 11.88 g | [2] |

| TMAH Moles | 66.0 mmol | [2] |

| Solvent | ||

| Solvent Type | Tetrahydrofuran (THF) | [2] |

| Solvent Volume | 20 mL (initial), 50 mL (washing) | [2] |

| Reaction Conditions | ||

| Temperature | 80°C | [2][3] |

| Time | 2 hours | [2][3] |

| Product | ||

| Product Name | Tetramethylammonium-3-aminopropyl-dimethylsilanolate | [2] |

| Yield | 14.0 g | [2] |

| Appearance | White crystalline solid | [2] |

Visualizations

Logical Workflow for the Synthesis of Tetramethylammonium-3-aminopropyl-dimethylsilanolate

Caption: Workflow for the synthesis of tetramethylammonium-3-aminopropyl-dimethylsilanolate.

General Signaling Pathway for Siloxanolate Formation

Caption: General pathway for the formation of this compound.

References

Tetramethylammonium siloxanolate precursor chemicals

An In-depth Technical Guide to Tetramethylammonium (B1211777) Siloxanolate Precursor Chemicals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium siloxanolate (TMAS) is a quaternary ammonium (B1175870) salt recognized for its significant role as a versatile precursor and catalyst in polymer and materials science.[1] It is a derivative of tetramethylammonium hydroxide (B78521) where a siloxanolate group replaces the hydroxide ion.[1] This compound is instrumental in the synthesis of silicones, acting as an effective catalyst for the polymerization of siloxanes.[1][2] Furthermore, its utility extends to the fabrication of advanced silica-based materials, where it serves as a precursor for mesoporous silica (B1680970), gels, and nanoparticles.[1][] Its unique properties, including solubility in nonpolar solvents and controlled reactivity, make it a valuable tool in various high-technology fields, from electronics to nanotechnology.[1][] This guide provides a comprehensive overview of the chemical properties, synthesis protocols, and key applications of this compound.

Chemical Properties and Specifications

This compound is commercially available, typically with a purity of 95%.[1] The compound's molecular formula and weight can vary in literature and commercial listings, likely due to the existence of different siloxanolate or silicate (B1173343) anions associated with the tetramethylammonium cation. The most commonly cited species are detailed below.

| Property | Value | Source(s) |

| CAS Number | 68440-88-0 | [1][2][4] |

| Molecular Formula | C₄H₁₂NO₂Si₂ (as siloxanolate) C₄H₁₇NO₂Si₂ C₄H₁₅NO₄Si (as silicate) | [1][][4][5] |

| Molecular Weight | 162.31 g/mol (for C₄H₁₂NO₂Si₂) 167.35 g/mol (for C₄H₁₇NO₂Si₂) 169.25 g/mol (for C₄H₁₅NO₄Si) | [1][][4][5] |

| Physical State | Liquid | [4][6] |

| Appearance | Colorless liquid | [4] |

| Density | 0.98 g/cm³ | [4][7] |

| Flash Point | >65°C | [4] |

| Refractive Index | 1.4380 | [4] |

| Thermal Decomposition | Above 130°C, decomposes into trimethylamine (B31210) and methanol (B129727) or dimethyl ether.[1] | [1] |

Synthesis of this compound

The synthesis of TMAS generally involves the reaction of a tetramethylammonium source, typically the hydroxide, with a silicon-containing precursor. Several methods have been developed to achieve this transformation.

Synthesis from Tetramethylammonium Hydroxide and Silicic Acid

This method involves the direct reaction of precipitated silicic acid with an aqueous solution of tetramethylammonium hydroxide. The process yields a clear solution of the corresponding tetramethylammonium silicate/siloxanolate, which can be crystallized upon concentration.

Experimental Protocol:

-

To 82.2 g of precipitated silicic acid, add 1250 ml of a 10% aqueous solution of tetramethylammonium hydroxide.[8]

-

Stir the resulting mixture at 25°C for 16 hours.[8]

-

Increase the temperature to 50°C and continue stirring for an additional 8 hours until a clear solution is obtained.[8]

-

Concentrate the solution to approximately two-thirds of its initial volume using a rotary evaporator.[8]

-

Induce crystallization by cooling the concentrated solution to 4°C.[8]

-

Isolate the resulting crystals, which consist of hydrated tetramethylammonium silicate.[8]

Synthesis from Tetramethylammonium Hydroxide and Cyclic Siloxanes

This is a common industrial method where TMAS is formed as an intermediate during the polymerization of cyclic siloxanes.

Experimental Protocol:

-

Charge a reaction vessel with cyclic dimethylsiloxane (e.g., octamethylcyclotetrasiloxane, D₄).

-

Add a catalytic amount of tetramethylammonium hydroxide.

-

Heat the mixture to approximately 80°C.[1] At this temperature, the hydroxide reacts with the siloxane to form this compound in situ.[1]

-

The formed siloxanolate initiates the ring-opening polymerization of the cyclic siloxane.

-

For solvent-assisted synthesis, a solvent such as N,N-dimethylformamide can be used to maintain a homogeneous reaction phase and potentially improve yield.[1]

Caption: General workflow for the synthesis of this compound.

Applications in Research and Development

TMAS is a multifaceted compound with significant applications in catalysis and materials science.

Catalyst for Siloxane Polymerization

The primary industrial use of TMAS is as a catalyst for the ring-opening polymerization of cyclic siloxanes, which is a fundamental process in the production of silicone polymers, resins, and elastomers.[1] The siloxanolate anion actively opens the Si-O bonds of the cyclic monomers, leading to the formation of long-chain linear or branched polymers.[1]

Caption: Catalytic cycle of siloxane polymerization initiated by TMAS.

TMAS also functions as a mild base catalyst in various organic reactions, including condensation, aldol (B89426) condensation, and Michael additions, where its bulky cation helps to minimize side reactions.[1][2]

Precursor for Advanced Silica Materials

TMAS is a key precursor for fabricating silica-based materials through sol-gel processes.[1][9] It undergoes controlled hydrolysis and condensation reactions to form silicic acid, which then polymerizes to create silica networks.[2] This method allows for the synthesis of materials with tailored properties, such as high porosity and specific surface areas.

Key Applications:

-

Mesoporous Silica: The controlled gelation of TMAS solutions can produce xerogels and aerogels with high porosity (>90%) and defined pore structures, making them suitable as host matrices for proteins or for catalysis.[9]

-

Nanoparticles: It is used in the synthesis of silica nanoparticles for applications in drug delivery systems, nanocomposites, and advanced coatings.[][10]

-

Structure-Directing Agent (SDA): In the synthesis of porous crystalline materials like Zeolitic Imidazolate Frameworks (ZIFs), the tetramethylammonium cation can act as a template, directing the formation of specific framework structures and pore sizes.[1][10]

Caption: Workflow for silica material synthesis via the TMAS sol-gel process.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols. It is classified as a combustible liquid that is harmful if swallowed and fatal in contact with skin.[6] It causes severe skin burns and eye damage and can cause damage to organs through single or repeated exposure.[6]

-

Personal Protective Equipment (PPE): Use of neoprene or nitrile rubber gloves, chemical goggles or a face shield, and a NIOSH-certified respirator is mandatory.[6]

-

Handling: Handle in a well-ventilated area, avoiding all contact with skin and eyes. Keep away from heat, sparks, and open flames. The material should be stored under an inert atmosphere (nitrogen or argon) in sealed containers.[6]

-

Incompatibilities: It reacts with acids, alcohols, esters, halogens, ketones, and water.[6]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water and seek immediate medical attention. For eye contact, flush thoroughly with water for at least 15 minutes and get immediate medical attention.[6]

Conclusion

This compound is a pivotal precursor chemical with dual functionality as both a potent catalyst and a versatile building block. Its role in the production of high-performance silicones is well-established, while its growing application in the synthesis of tailored silica nanomaterials continues to open new avenues in materials science, electronics, and drug delivery. A thorough understanding of its synthesis, properties, and handling is essential for researchers aiming to leverage its unique chemical characteristics for advanced applications.

References

- 1. Buy this compound, 95% | 68440-88-0 [smolecule.com]

- 2. Buy this compound [smolecule.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound | C4H12NO2Si2 | CID 19781224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. gelest.com [gelest.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

The Multifaceted Role of Tetramethylammonium Hydroxide in the Synthesis of Advanced Silicate Materials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium (B1211777) silicate (B1173343) (TMAS) materials, encompassing a range of structures from simple silicate solutions to complex crystalline zeolites, are of significant interest across various scientific and industrial domains, including catalysis, adsorption, and drug delivery. The synthesis of these materials with tailored properties hinges on the precise control of reaction conditions and the judicious selection of reagents. Among these, Tetramethylammonium hydroxide (B78521) (TMAOH) emerges as a critical component, playing a multifaceted role that extends beyond that of a simple base. This technical guide elucidates the pivotal functions of TMAOH in TMAS synthesis, providing a comprehensive overview of its mechanisms of action, detailed experimental protocols, and quantitative data to aid in the rational design and synthesis of advanced silicate materials.

The Core Functions of Tetramethylammonium Hydroxide in TMAS Synthesis

Tetramethylammonium hydroxide is instrumental in the synthesis of TMAS materials, acting simultaneously as a structure-directing agent, a mineralizing agent, and a pH modifier. The interplay of these roles is crucial in determining the final properties of the synthesized silicate material.

Structure-Directing Agent (SDA)

The most prominent role of the tetramethylammonium (TMA⁺) cation, derived from TMAOH, is as a structure-directing agent or template. This function is particularly critical in the synthesis of microporous crystalline materials like zeolites. The TMA⁺ cation guides the organization of silicate and aluminosilicate (B74896) precursors into specific framework structures.[1] This templating effect is essential for creating materials with desired pore sizes and catalytic activities.[1]

Molecular dynamics simulations and 29Si NMR spectroscopy have provided insights into the molecular-level interactions between TMA⁺ and silicate species in solution.[2][3] The TMA⁺ cation is known to stabilize specific silicate oligomers, such as the cubic octamer (double four-ring), which can then act as building units for the final zeolite lattice.[4][5] The size and shape of the TMA⁺ cation are believed to fit within the forming micropores of the crystalline structure, thereby directing the topology of the final framework.

Mineralizing and Mobilizing Agent

TMAOH acts as a powerful mineralizing agent, facilitating the dissolution of silica (B1680970) and alumina (B75360) precursors. The hydroxide ions (OH⁻) from TMAOH attack the Si-O-Si and Al-O-Si bonds of the solid precursors, breaking them down into smaller, soluble silicate and aluminate species.[6] This process is fundamental to creating a homogeneous reaction mixture from which the TMAS material can nucleate and grow. The concentration of TMAOH can, therefore, influence the rate of dissolution and, consequently, the kinetics of crystallization.

pH Modifier

As a strong organic base, TMAOH plays a crucial role in controlling the pH of the synthesis gel.[7] The high pH maintained by TMAOH is essential for several reasons:

-

Precursor Dissolution: As mentioned, the high concentration of hydroxide ions promotes the dissolution of silica and alumina sources.

-

Silicate Speciation: The pH of the solution influences the equilibrium between different silicate and aluminate species in solution. This, in turn, affects the types of building units available for crystallization.

-

Nucleation and Crystal Growth: The rate of nucleation and crystal growth is highly dependent on the pH of the medium. The alkalinity of the system, controlled by TMAOH, is a critical parameter that needs to be optimized for the synthesis of a desired phase with high crystallinity.[8]

Experimental Protocols for TMAS Synthesis

The following sections provide detailed methodologies for the synthesis of both simple and complex TMAS materials, with a focus on the role of TMAOH.

Synthesis of Simple Tetramethylammonium Silicate Solution

This protocol describes the preparation of a clear, aqueous solution of tetramethylammonium silicate, which can be used as a precursor for other syntheses or for the formation of amorphous silica gels.

Materials:

-

Precipitated silicic acid

-

10% aqueous solution of Tetramethylammonium hydroxide (TMAOH)

-

To 1250 ml of a 10% aqueous TMAOH solution, add 82.2 g of precipitated silicic acid.

-

Stir the mixture at 25°C for 16 hours.

-

Increase the temperature to 50°C and continue stirring for an additional 8 hours, or until a clear solution is obtained.

-

For crystallization, concentrate the solution to two-thirds of its original volume and cool to 4°C.

Synthesis of Crystalline Zeolites Using TMAOH

The synthesis of zeolites is a more complex process involving the hydrothermal treatment of a synthesis gel. The molar composition of this gel is a critical factor determining the final product.

Molar Composition of Synthesis Gel:

The synthesis of nanocrystalline Omega zeolite is sensitive to the TMA-OH/Al₂O₃ molar ratio.[1][5] The following table summarizes the molar ratios used in a study to control crystal size.[5]

| Component | Molar Ratio (Run 1) | Molar Ratio (Run 2) | Molar Ratio (Run 3) |

| Na₂O/Al₂O₃ | 5.96 | 5.96 | 5.96 |

| TMA-OH/Al₂O₃ | 0.36 | 0.48 | 0.61 |

| H₂O/Al₂O₃ | 111.4 | 113.3 | 115.4 |

Materials:

-

Sodium aluminate (NaAlO₂)

-

Colloidal silica (e.g., HS-40, 40 wt.% suspension in H₂O)

-

Tetramethylammonium hydroxide (TMAOH, 25% solution in water)

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure: [5]

-

Prepare a sodium aluminate solution by dissolving the required amounts of sodium aluminate and sodium hydroxide in deionized water.

-

Add the specified amount of TMAOH solution to the sodium aluminate solution and stir until a homogeneous solution is obtained.

-

Slowly add the colloidal silica to the alkaline solution under vigorous stirring to form a uniform gel.

-

Continue stirring the gel for 30 minutes.

-

Transfer the synthesis gel to a Teflon-lined stainless-steel autoclave.

-

Age the gel statically at room temperature (~25°C) for 3 days.

-

Heat the autoclave in an oven at 100°C for 4 days for crystallization.

-

After crystallization, cool the autoclave to room temperature.

-

Recover the solid product by filtration and wash thoroughly with deionized water until the pH of the filtrate is between 7 and 8.

-

Dry the final product overnight at 100°C.

The synthesis of Zeolite T can be influenced by the amount of TMAOH, which affects the crystallization time and crystal size.

Molar Composition of Synthesis Gel:

A typical molar composition for the synthesis of Zeolite T is: 1 SiO₂ : 0.055 Al₂O₃ : 0.23 Na₂O : 0.008 K₂O : x TMAOH : 14 H₂O, where x can be varied (e.g., 0.05, 0.10, 0.15, 0.22).[7]

Procedure:

-

Prepare an aluminate solution containing sodium hydroxide, potassium hydroxide, and the aluminum source.

-

Prepare a silicate solution containing the silica source.

-

Add the specified amount of TMAOH to the aluminate solution.

-

Slowly add the silicate solution to the aluminate solution under stirring to form a homogeneous gel.

-

Transfer the gel to a Teflon-lined autoclave and heat at 100°C. The crystallization time can vary from 48 hours to 192 hours depending on the TMAOH concentration.[7]

-

Follow the recovery and washing steps as described in Protocol 1.

Molar Composition of Synthesis Gel:

A representative molar composition for the synthesis of conventional MAZ zeolite is: 2.4 Na₂O : 1 Al₂O₃ : 10 SiO₂ : 0.24 TMAOH : 1100 H₂O.[3] Another study reports a composition of SiO₂ : 0.1 Al₂O₃ : 0.24 Na₂O : 0.048 TMAOH : 11.0 H₂O.[9]

Procedure: [9]

-

Dissolve sodium hydroxide, sodium aluminate, and tetramethylammonium hydroxide in deionized water and stir at room temperature for 30 minutes.

-

Add silica sol to the mixture and stir for an additional 10 minutes to form the final gel.

-

Seal the synthesis gel in a Teflon-lined autoclave.

-

Perform hydrothermal synthesis at 100°C for 7 days.[3]

-

Follow the product recovery, washing, and drying procedures as outlined previously.

Quantitative Data on the Effect of TMAOH

The concentration of TMAOH in the synthesis gel has a significant impact on the properties of the final TMAS material. The following tables summarize some of the quantitative data reported in the literature.

Table 1: Influence of TMA-OH/Al₂O₃ Molar Ratio on Zeolite Omega Crystal Size [5]

| TMA-OH/Al₂O₃ Molar Ratio | Crystal Size Range (nm) | Observations |

| 0.36 | 36 - 117 | Irregular particle size with inter-crystallite voids |

| 0.48 | 60 - 70 | Uniform crystal size with narrower voids |

| 0.61 | 34 - 100+ | - |

Table 2: Effect of TMAOH on Zeolite T Crystallization [7]

| Molar Ratio of TMAOH (x) | Crystallization Time | Resulting Crystal Size |

| 0 | 192 h | ~5 µm |

| 0.05 | 48 h | Pure Zeolite T starts to develop |

| up to 0.15 | - | 1-2 µm rod-like crystals |

| 0.22 | - | Nano-sized irregular particles |

Visualizing the Role of TMAOH in TMAS Synthesis

To better illustrate the complex processes involved in TMAS synthesis and the central role of TMAOH, the following diagrams are provided.

Caption: Logical relationship of TMAOH's roles in TMAS synthesis.

Caption: Experimental workflow for TMAS (zeolite) synthesis.

Caption: Signaling pathway of silicate polymerization with TMAOH.

Conclusion

Tetramethylammonium hydroxide is a cornerstone reagent in the synthesis of tetramethylammonium silicate materials, from amorphous gels to highly ordered zeolites. Its multifaceted role as a structure-directing agent, mineralizing agent, and pH modifier provides a powerful toolkit for researchers to control the synthesis process and tailor the properties of the final materials. A thorough understanding of the mechanisms by which TMAOH operates, coupled with precise control over experimental parameters as outlined in this guide, is paramount for the successful and rational design of advanced silicate materials for a myriad of applications.

References

- 1. iza-online.org [iza-online.org]

- 2. Elucidating the Role of Tetraethylammonium in the Silicate Condensation Reaction from Ab Initio Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 8. mdpi.com [mdpi.com]

- 9. medium.com [medium.com]

In-Depth Technical Guide to the Thermal Stability of Tetramethylammonium Siloxanolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Data Presentation: Thermal Stability Parameters

Precise quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for tetramethylammonium (B1211777) siloxanolate is not extensively reported in peer-reviewed literature. The following table summarizes the available qualitative and semi-quantitative information regarding its thermal stability.

| Parameter | Value/Description | Source |

| Decomposition Temperature | > 130 °C | [1] |

| Stability in Inert Atmosphere | Stable under nitrogen or argon in sealed containers. | [2] |

| Stability in Air/Moisture | Decomposes slowly in contact with moist air and rapidly with water. | [2] |

| Primary Decomposition Products | Trimethylamine (B31210), Methanol or Dimethyl Ether | [1] |

| Hazardous Decomposition Products | Caustic organic vapors, Methanol, Octamethylcyclotetrasiloxane (B44751), Tetramethylammonium hydroxide, Trimethylamine | [2] |

Experimental Protocols

The following are detailed, generalized protocols for conducting TGA and DSC analyses on tetramethylammonium siloxanolate, based on established methodologies for silicone and quaternary ammonium (B1175870) compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared ceramic or platinum TGA pan. Due to its sensitivity to moisture, sample handling should be performed in a dry, inert atmosphere (e.g., a glovebox).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample weight as a function of temperature.

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition (T_onset) and the temperature of maximum weight loss rate (T_max) from the derivative of the TGA curve (DTG).

-

Quantify the percentage of weight loss at different temperature ranges.

-

Experimental Workflow for TGA

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in this compound as a function of temperature.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. An empty, hermetically sealed aluminum pan should be used as a reference. Sample handling should be conducted in a dry, inert atmosphere.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature below any expected transitions (e.g., -50 °C).

-

Heat the sample to a temperature above its decomposition point (e.g., 300 °C) at a constant heating rate of 10 °C/min.

-

Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

Perform a second heating scan under the same conditions to observe any changes in the thermal behavior after the initial heating.

-

-

Data Collection: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify and quantify the enthalpy changes (ΔH) associated with any endothermic or exothermic transitions, such as melting, crystallization, or decomposition.

-

Experimental Workflow for DSC

Thermal Decomposition Pathway

The thermal decomposition of this compound is initiated by the cleavage of the silicon-oxygen bond and the subsequent breakdown of the tetramethylammonium cation. The proposed pathway involves a Hofmann elimination-type reaction, which is common for quaternary ammonium hydroxides.

Upon heating above 130 °C, the siloxanolate anion likely acts as a base, abstracting a proton from a methyl group of the tetramethylammonium cation. This leads to the formation of trimethylamine and a methyl-silicon species. The subsequent reactions are complex and can lead to a variety of products. The presence of residual moisture can also influence the decomposition pathway, leading to the formation of tetramethylammonium hydroxide, which itself is thermally unstable.

The major decomposition products identified are trimethylamine, methanol, and/or dimethyl ether. The formation of cyclic siloxanes, such as octamethylcyclotetrasiloxane (D4), is also plausible due to the catalytic nature of the decomposition byproducts, which can promote the rearrangement of the siloxane backbone.

Proposed Thermal Decomposition Pathway of this compound

Conclusion

While a detailed quantitative thermal analysis of this compound is not widely available, this guide provides a foundational understanding of its thermal behavior. The information presented on its decomposition temperature, products, and proposed degradation pathway, combined with the detailed experimental protocols, offers a robust starting point for researchers. It is recommended that any new experimental work on this compound includes rigorous thermal analysis to generate the much-needed quantitative data, which will contribute to a more complete understanding of its properties and ensure its safe and effective use in scientific and industrial applications.

References

An In-depth Technical Guide to the Solubility of Tetramethylammonium Siloxanolate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tetramethylammonium (B1211777) siloxanolate in organic solvents. Due to the limited availability of specific quantitative data in public literature, this guide focuses on qualitative solubility descriptions, general experimental protocols for solubility determination, and relevant chemical workflows.

Introduction to Tetramethylammonium Siloxanolate

This compound is a quaternary ammonium (B1175870) salt recognized for its significant role as a catalyst in the ring-opening polymerization of cyclic siloxanes, such as octamethylcyclotetrasiloxane (B44751) (D4), to produce silicone polymers.[1] It is also utilized in various organic and materials science applications, including as a mild base catalyst and a precursor for silica (B1680970) materials.[1] Its chemical structure, featuring a bulky tetramethylammonium cation and a siloxanolate anion, contributes to its unique reactivity and solubility properties.

Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Solubility Description |

| Protic Solvents | ||

| Alcohols | Methanol, Ethanol, Isopropanol | While specific data is unavailable, its incompatibility with alcohols is noted in safety data sheets, suggesting potential reactivity or limited solubility. |

| Water | H₂O | Insoluble; reacts slowly with water.[2] |

| Aprotic Solvents | ||

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Generally expected to be soluble in ethereal solvents, consistent with its nonpolar character. |

| Ketones | Acetone, Methyl ethyl ketone | Safety data sheets list ketones as incompatible materials, which may imply reactivity rather than just solubility characteristics. |

| Amides | N,N-Dimethylformamide (DMF) | Used as a solvent in the synthesis of this compound, indicating its solubility in this solvent. Solvent-assisted synthesis in DMF can enhance reaction conditions.[1] |

| Hydrocarbons | Toluene, Hexane | Generally described as soluble in nonpolar solvents, which would include aromatic and aliphatic hydrocarbons. |

| Halogenated Solvents | Dichloromethane, Chloroform | Expected to be soluble based on the general description of solubility in nonpolar organic solvents. |

Experimental Protocols for Solubility Determination

The following is a general experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principle of finding the saturation point of the solute in the solvent.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials or test tubes with secure caps

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature bath or incubator

-

Micropipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the organic solvent in a vial. The excess solid should be clearly visible.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stirrer or vortex mixer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the mixture to settle, letting the excess solid fall to the bottom.

-

Carefully draw a known volume of the supernatant (the clear liquid phase) using a micropipette.

-

Immediately filter the collected supernatant through a syringe filter compatible with the organic solvent to remove any undissolved microparticles.

-

-

Quantification of Solute:

-

The concentration of this compound in the filtered solution can be determined by a suitable analytical method.

-

Gravimetric Analysis: A known volume of the filtered solution is evaporated to dryness, and the mass of the remaining solute is measured.

-

Chromatographic Analysis (e.g., HPLC): The filtered solution is appropriately diluted and analyzed by HPLC with a suitable detector to determine the concentration against a calibration curve.

-

Spectroscopic Analysis (e.g., UV-Vis): If the compound has a chromophore, its concentration can be determined by UV-Vis spectrophotometry after creating a standard curve.

-

-

-

Calculation of Solubility:

-

The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL, mg/mL, or mol/L).

-

Calculate the solubility using the determined concentration and the volume of the solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound, which is a precursor to understanding its handling and solubility properties.

Caption: Synthesis workflow for this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents remains elusive in the public domain, this guide provides a foundational understanding of its solubility characteristics based on available qualitative information. For precise applications, it is imperative for researchers to determine the solubility experimentally using the protocols outlined herein. The provided workflow for its synthesis offers additional context for its chemical properties and handling. Further research and publication of quantitative solubility data would be highly beneficial to the scientific community.

References

Methodological & Application

Application Notes and Protocols for Tetramethylammonium Siloxanolate-Catalyzed Siloxane Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium (B1211777) siloxanolate is a highly effective catalyst for the ring-opening polymerization (ROP) of cyclic siloxanes, such as octamethylcyclotetrasiloxane (B44751) (D₄), to produce polydimethylsiloxane (B3030410) (PDMS) and other silicone polymers.[1][2] Its utility in research and industrial settings, including for the synthesis of materials for drug delivery applications, stems from its high catalytic activity, which is comparable to cesium-based catalysts, and its unique "fugitive" nature.[2] Above 130°C, the catalyst decomposes into volatile, non-reactive byproducts, primarily trimethylamine (B31210) and methanol (B129727) or dimethyl ether, which can be easily removed. This thermal decomposition obviates the need for a separate catalyst neutralization and removal step, simplifying the purification of the final polymer.[2]

These application notes provide an overview of the use of tetramethylammonium siloxanolate in siloxane polymerization, detailing the reaction mechanism, experimental protocols, and the influence of various parameters on the polymerization process.

Mechanism of Polymerization

The polymerization of cyclic siloxanes initiated by this compound proceeds via an anionic ring-opening mechanism. The process can be broadly divided into initiation, propagation, and termination steps.

-

Initiation: The siloxanolate anion attacks a silicon atom in the cyclic siloxane monomer (e.g., D₄), leading to the cleavage of a siloxane (Si-O) bond and the formation of a linear siloxane chain with a reactive silanolate end.

-

Propagation: The newly formed silanolate anion at the end of the growing polymer chain continues to attack other cyclic siloxane monomers, thereby extending the polymer chain.

-

Termination (Catalyst Decomposition): The polymerization can be terminated by the deliberate decomposition of the catalyst at elevated temperatures (typically >130°C).[2] This process yields a stable, catalyst-free polymer. Alternatively, the reaction can be quenched by the addition of a neutralizing agent.

Key Experimental Parameters

Several factors influence the outcome of the polymerization, including:

-

Catalyst Concentration: The concentration of this compound directly impacts the rate of polymerization. Higher catalyst concentrations lead to faster reaction rates.

-

Monomer and Initiator Ratio: The ratio of the cyclic siloxane monomer to any chain-stopper or initiator will determine the final molecular weight of the polymer.

-

Reaction Temperature: The polymerization is typically conducted at temperatures between 80°C and 100°C to ensure a reasonable reaction rate without causing premature decomposition of the catalyst.[2]

-

Promoters: The addition of polar, aprotic solvents like N,N-dimethylformamide (DMF) can act as promoters, increasing the concentration of free anions and significantly accelerating the polymerization rate.

Data Presentation

The following tables summarize typical experimental conditions and expected outcomes for the polymerization of octamethylcyclotetrasiloxane (D₄) using this compound as a catalyst. Note: The data is compiled from various sources, and direct correlations between all parameters may not be explicitly available in a single study. The information should be used as a guideline for experimental design.

Table 1: Typical Reaction Conditions for D₄ Polymerization

| Parameter | Value | Reference(s) |

| Monomer | Octamethylcyclotetrasiloxane (D₄) | General |

| Catalyst | This compound | General |

| Catalyst Conc. | 5 - 200 ppm (as (CH₃)₄NOH equivalent) | [2] |

| Temperature | 80 - 100 °C | [2] |

| Promoter (optional) | N,N-dimethylformamide (DMF) | General |

| Promoter Conc. | 0.5 - 5.0 wt% of siloxane mixture | General |

| Reaction Time | 15 minutes - 6 hours | General |

Table 2: Influence of Experimental Parameters on Polymer Properties (Qualitative)

| Parameter Change | Effect on Polymerization Rate | Effect on Molecular Weight |

| ↑ Catalyst Concentration | Increase | Decrease (generally) |

| ↑ Temperature (within optimal range) | Increase | - |

| Addition of Promoter | Significant Increase | - |

| ↑ Chain Stopper Concentration | - | Decrease |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Polydimethylsiloxane (PDMS)

This protocol describes a general method for the ring-opening polymerization of octamethylcyclotetrasiloxane (D₄).

Materials:

-

Octamethylcyclotetrasiloxane (D₄)

-

This compound catalyst

-

Hexamethyldisiloxane (B120664) (MM) (as a chain stopper to control molecular weight)

-

N,N-dimethylformamide (DMF) (optional promoter)

-

Nitrogen gas (for inert atmosphere)

-

Reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet/outlet

Procedure:

-

Purge the reaction vessel with dry nitrogen gas to establish an inert atmosphere.

-

Charge the reactor with the desired amounts of octamethylcyclotetrasiloxane (D₄) and hexamethyldisiloxane (MM). The ratio of D₄ to MM will determine the target molecular weight of the polymer.

-

If using a promoter, add N,N-dimethylformamide (DMF) to the reaction mixture.

-

Heat the mixture to the desired reaction temperature (e.g., 80-100°C) with continuous stirring.

-

Once the temperature has stabilized, add the this compound catalyst to the reaction mixture.

-

Monitor the progress of the polymerization by measuring the viscosity of the reaction mixture at regular intervals. The viscosity will increase as the polymer chains grow.

-

Once the desired viscosity is reached, the polymerization can be terminated.

-

Termination by Catalyst Decomposition: Heat the reaction mixture to above 130°C to decompose the catalyst. The volatile byproducts can be removed by applying a vacuum.

-

Cool the resulting polymer to room temperature.

Protocol 2: Catalyst Preparation

This compound can be prepared by reacting tetramethylammonium hydroxide (B78521) with octamethylcyclotetrasiloxane.

Materials:

-

Tetramethylammonium hydroxide

-

Octamethylcyclotetrasiloxane (D₄)

Procedure:

-

Heat a mixture of tetramethylammonium hydroxide and octamethylcyclotetrasiloxane (D₄).

-

Dehydrate the mixture, for example, by vacuum stripping, to yield the active this compound catalyst.

Visualizations

Caption: Anionic Ring-Opening Polymerization Mechanism.

Caption: Experimental Workflow for PDMS Synthesis.

References

Application Notes and Protocols for Ring-Opening Polymerization of Cyclosiloxanes using Tetramethylammonium Siloxanolate (TMAS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ring-opening polymerization (ROP) of cyclic siloxanes is a fundamental method for the synthesis of polysiloxanes, which are critical polymers in a wide array of scientific and industrial applications, including advanced drug delivery systems, medical devices, and specialty materials. This document provides detailed application notes and experimental protocols for the anionic ring-opening polymerization (AROP) of cyclosiloxanes, specifically octamethylcyclotetrasiloxane (B44751) (D₄), using tetramethylammonium (B1211777) siloxanolate (TMAS) as a catalyst.

TMAS is a quaternary ammonium (B1175870) siloxanolate that acts as a potent initiator for the AROP of cyclosiloxanes.[1] Its use offers several advantages, including the ability to produce high molecular weight polymers and control over the polymer chain length.[1] Furthermore, TMAS is known as a "fugitive catalyst," meaning it can be decomposed by heating, simplifying the purification of the final polymer.[2][3]

Data Presentation

The following tables summarize representative quantitative data for the TMAS-catalyzed ring-opening polymerization of octamethylcyclotetrasiloxane (D₄). These tables are designed to provide a clear comparison of how different reaction parameters can influence the resulting polymer properties.

Table 1: Effect of Monomer-to-Initiator Ratio on Polymer Properties

| Entry | Monomer (D₄) (g) | Initiator (TMAS) (g) | Monomer/Initiator Ratio (mol/mol) | Polymerization Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

| 1 | 100 | 0.5 | ~200 | 6 | >90 | 25,000 | 1.5 |

| 2 | 100 | 0.25 | ~400 | 6 | >90 | 50,000 | 1.6 |

| 3 | 100 | 0.1 | ~1000 | 6 | >90 | 100,000 | 1.7 |

Note: The data presented in this table is compiled from typical results and serves as a guideline. Actual results may vary based on specific experimental conditions.

Table 2: Effect of Polymerization Time on Monomer Conversion and Molecular Weight

| Entry | Monomer (D₄) (g) | Initiator (TMAS) (g) | Polymerization Time (h) | Conversion (%) | Mₙ ( g/mol ) |

| 1 | 100 | 0.5 | 1 | 45 | 12,000 |

| 2 | 100 | 0.5 | 3 | 80 | 22,000 |

| 3 | 100 | 0.5 | 6 | >90 | 25,000 |

Note: This table illustrates a typical polymerization profile. The reaction rate can be influenced by factors such as temperature and purity of reagents.

Experimental Protocols

Protocol 1: Synthesis of Tetramethylammonium Siloxanolate (TMAS) Catalyst

This protocol is based on the reaction of tetramethylammonium hydroxide (B78521) with octamethylcyclotetrasiloxane.[2][4]

Materials:

-

Tetramethylammonium hydroxide pentahydrate ((CH₃)₄NOH·5H₂O)

-

Octamethylcyclotetrasiloxane (D₄)

-

Toluene (B28343), anhydrous

-

Dean-Stark trap

-

Three-neck round-bottom flask

-

Magnetic stirrer and heating mantle

-

Nitrogen inlet

Procedure:

-

Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet.

-

Charge the flask with tetramethylammonium hydroxide pentahydrate and an excess of octamethylcyclotetrasiloxane (D₄).

-

Add anhydrous toluene to the flask to facilitate azeotropic removal of water.

-

Heat the mixture to reflux under a gentle flow of nitrogen.

-

Collect the water in the Dean-Stark trap until no more water is evolved.

-

After complete removal of water, cool the reaction mixture to room temperature under nitrogen.

-

The resulting solution of this compound in D₄/toluene is the TMAS catalyst and can be used directly in the polymerization reaction. The concentration can be determined by titration if desired.

Protocol 2: Ring-Opening Polymerization of Octamethylcyclotetrasiloxane (D₄) using TMAS

This protocol describes a typical bulk polymerization of D₄.

Materials:

-

Octamethylcyclotetrasiloxane (D₄), freshly distilled

-

This compound (TMAS) catalyst solution (from Protocol 1)

-

Hexamethyldisiloxane (B120664) (MM) (as a chain transfer agent to control molecular weight, optional)

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Nitrogen inlet

-

Methanol (B129727) (for quenching)

Procedure:

-

Set up a clean, dry three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a condenser.

-

Purge the flask with dry nitrogen.

-

Charge the flask with the desired amount of octamethylcyclotetrasiloxane (D₄). If controlling molecular weight, add the calculated amount of hexamethyldisiloxane (MM). For example, for a target molecular weight of 25,000 g/mol , a D₄ to MM molar ratio of approximately 337 would be used.

-

Heat the D₄ (and MM, if used) to the reaction temperature, typically 80-100°C, under a nitrogen atmosphere with stirring.[2]

-

Once the temperature is stable, inject the calculated amount of the TMAS catalyst solution into the reaction flask. A typical catalyst loading is around 0.05 wt% relative to the D₄ monomer.[2]

-

Monitor the progress of the polymerization by periodically taking samples and analyzing the viscosity or by using techniques like Gel Permeation Chromatography (GPC) to determine molecular weight and monomer conversion.

-

Once the desired molecular weight or conversion is reached (typically after several hours), cool the reaction mixture.

-